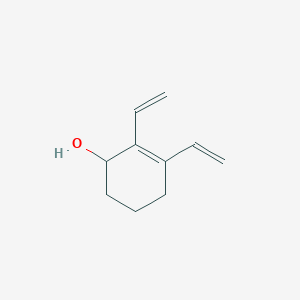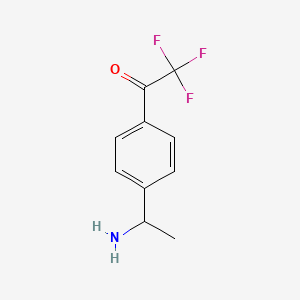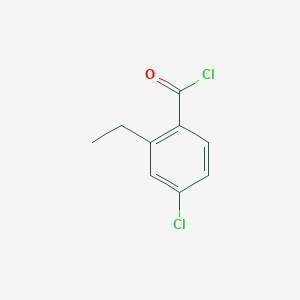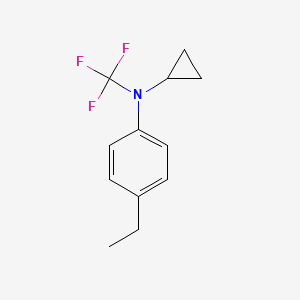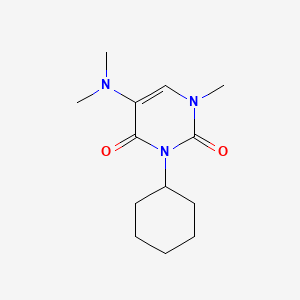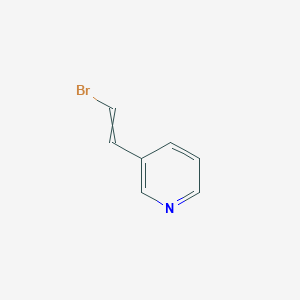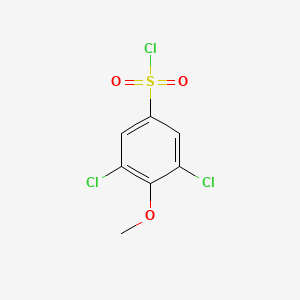
3,5-Dichloro-4-methoxybenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
The synthesis of 3,5-Dichloro-4-methoxybenzenesulfonyl chloride typically involves the chlorination of 4-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure the selective chlorination at the desired positions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely, ensuring high yield and purity of the final product.
化学反应分析
3,5-Dichloro-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and organic bases like triethylamine.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used under specific conditions.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
科学研究应用
3,5-Dichloro-4-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides, which can alter their properties and functions.
Medicine: It is involved in the synthesis of certain drugs and active pharmaceutical ingredients (APIs). Its derivatives may possess biological activity and are studied for potential therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,5-Dichloro-4-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are specific to the reactions it undergoes and the context in which it is used.
相似化合物的比较
3,5-Dichloro-4-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
4-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,4-Dichlorobenzenesulfonyl chloride: Has chlorine atoms at different positions, which can affect its reactivity and the types of reactions it undergoes.
3,5-Dichlorobenzenesulfonyl chloride: Similar structure but lacks the methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C7H5Cl3O3S |
|---|---|
分子量 |
275.5 g/mol |
IUPAC 名称 |
3,5-dichloro-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl3O3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3 |
InChI 键 |
ASOJFVCQXARGQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


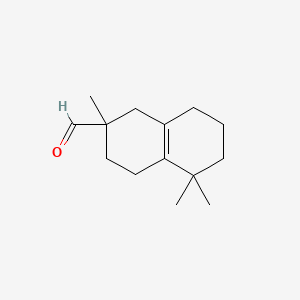
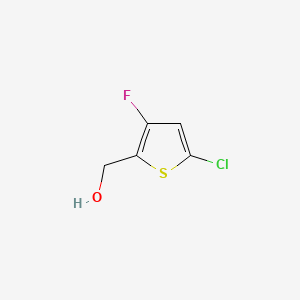
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

